2-(2-Bromothiazol-5-yl)acetonitrile

Description

BenchChem offers high-quality 2-(2-Bromothiazol-5-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromothiazol-5-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

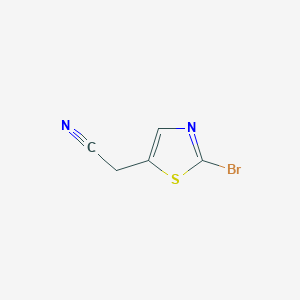

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-1,3-thiazol-5-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2S/c6-5-8-3-4(9-5)1-2-7/h3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQSYJDHZJUGLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Br)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40737287 | |

| Record name | (2-Bromo-1,3-thiazol-5-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246554-99-3 | |

| Record name | (2-Bromo-1,3-thiazol-5-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Bromothiazol-5-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-(2-Bromothiazol-5-yl)acetonitrile is a heterocyclic compound of increasing interest within the pharmaceutical and agrochemical sectors. Its unique structural motif, featuring a brominated thiazole ring coupled to an acetonitrile functional group, presents a versatile scaffold for the synthesis of novel bioactive molecules. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug discovery and development, influencing everything from reaction kinetics and formulation to pharmacokinetic profiles. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(2-Bromothiazol-5-yl)acetonitrile. In the absence of extensive experimental data, this document focuses on the robust methodologies and protocols required for its characterization, offering a framework for researchers to generate reliable data. We delve into detailed experimental procedures for determining key parameters such as melting point, solubility, and spectral characteristics. Furthermore, we explore the utility of computational models for predicting these properties, providing a valuable in silico toolkit for early-stage research. This guide is intended to be a vital resource for scientists engaged in the synthesis, characterization, and application of this promising chemical entity.

Introduction to 2-(2-Bromothiazol-5-yl)acetonitrile

2-(2-Bromothiazol-5-yl)acetonitrile, with the Chemical Abstracts Service (CAS) number 1246554-99-3, is a member of the thiazole family of heterocyclic compounds.[1] Thiazole rings are prevalent in a wide array of biologically active molecules and approved pharmaceuticals, valued for their ability to engage in hydrogen bonding and other molecular interactions. The presence of a bromine atom at the 2-position of the thiazole ring offers a reactive handle for further chemical modifications, such as cross-coupling reactions, making it a valuable building block in medicinal chemistry. The acetonitrile group at the 5-position can also be subjected to various chemical transformations, further enhancing the synthetic utility of this compound. Given its potential as a key intermediate, a comprehensive characterization of its physicochemical properties is essential for advancing its application in the development of new chemical entities.

Molecular Structure:

Caption: Chemical structure of 2-(2-Bromothiazol-5-yl)acetonitrile.

Synthesis of 2-(2-Bromothiazol-5-yl)acetonitrile

A preparation method for 2-(2-Bromothiazol-5-yl)acetonitrile has been disclosed in the patent literature, providing a foundational route for its synthesis. The described method involves a multi-step process, which is outlined below.

Caption: Synthetic workflow for 2-(2-Bromothiazol-5-yl)acetonitrile.

Physicochemical Properties: Predicted and Comparative Data

Due to the limited availability of experimental data for 2-(2-Bromothiazol-5-yl)acetonitrile, a combination of predicted values and experimental data from structurally similar compounds is presented. This approach allows for an estimation of its physicochemical profile, which is crucial for guiding experimental design and anticipating its behavior in various applications.

| Property | Predicted Value for 2-(2-Bromothiazol-5-yl)acetonitrile | Experimental Value for 2-Bromo-5-methylthiazole | Experimental Value for 2-Bromothiazole-5-carbaldehyde | Experimental Value for 2-Bromothiazole-5-carboxylic acid |

| Molecular Weight ( g/mol ) | 203.06[1] | 178.05 | 192.03 | 208.04[2][3] |

| Melting Point (°C) | Not available | Not available (liquid at room temp.) | 108-113 | 182[2] |

| Boiling Point (°C) | 304.7 ± 17.0 (Predicted)[1] | 195.073 (at 760 mmHg) | Not available | 350.0 ± 15.0 (at 760 mmHg)[2] |

| Density (g/cm³) | 1.773 ± 0.06 (Predicted)[1] | 1.702 | Not available | Not available |

| pKa | -0.07 ± 0.10 (Predicted)[1] | Not available | Not available | Not available |

| LogP | Not available | Not available | Not available | 1.6038 (Predicted)[4] |

| Solubility | Not available | Slightly soluble in water | Not available | Not available |

Methodologies for Physicochemical Characterization

This section provides detailed, field-proven protocols for the experimental determination of the key physicochemical properties of 2-(2-Bromothiazol-5-yl)acetonitrile. The causality behind experimental choices is explained to ensure robust and reproducible results.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C). Impurities tend to depress and broaden the melting range.

Experimental Protocol: Capillary Method using a Mel-Temp Apparatus

-

Sample Preparation:

-

Ensure the sample of 2-(2-Bromothiazol-5-yl)acetonitrile is completely dry and in a fine powdered form.

-

Press the open end of a capillary tube into the powdered sample.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. A drop tube can be used for efficient packing.

-

The packed sample height should be 2-3 mm.

-

-

Measurement:

-

Insert the packed capillary tube into the heating block of the Mel-Temp apparatus.

-

If the approximate melting point is unknown, perform a rapid initial heating to determine a rough range.

-

For an accurate measurement, set the heating rate to 1-2°C per minute, starting at least 20°C below the approximate melting point.[5]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).[6]

-

-

Self-Validation:

-

Repeat the measurement with a fresh sample at a slow heating rate to ensure reproducibility.

-

A sharp melting range is indicative of high purity.

-

Caption: Workflow for melting point determination.

Solubility Assessment

Understanding the solubility of 2-(2-Bromothiazol-5-yl)acetonitrile in various solvents is crucial for its use in synthesis, purification, and biological assays. A systematic approach using a range of solvents with varying polarities and pH is recommended.

Experimental Protocol: Qualitative Solubility Testing

-

General Procedure:

-

In a small test tube, add approximately 2-3 mg of 2-(2-Bromothiazol-5-yl)acetonitrile.

-

Add 0.1 mL of the chosen solvent.

-

Stir or vortex the mixture for 30 seconds.

-

Observe if the solid dissolves completely. If not, add another 0.9 mL of the solvent and stir/vortex again.

-

Record the compound as soluble, partially soluble, or insoluble.

-

-

Solvent Series:

-

Water (Polar, Neutral): To assess hydrophilicity.

-

5% aq. HCl (Acidic): To test for the presence of basic functional groups (e.g., amines). The thiazole nitrogen is weakly basic.

-

5% aq. NaHCO₃ (Weakly Basic): To test for the presence of strongly acidic functional groups (e.g., carboxylic acids).

-

5% aq. NaOH (Strongly Basic): To test for the presence of weakly acidic functional groups (e.g., phenols).

-

Organic Solvents:

-

Methanol/Ethanol (Polar, Protic): Good general solvents for polar organic molecules.

-

Acetone/Ethyl Acetate (Polar, Aprotic): Common solvents for a wide range of organic compounds.

-

Dichloromethane/Chloroform (Nonpolar, Aprotic): Effective for less polar compounds.

-

Hexane/Toluene (Nonpolar, Aprotic): To assess solubility in nonpolar environments.

-

-

-

Causality and Interpretation:

-

Solubility in water suggests the presence of polar functional groups capable of hydrogen bonding.

-

Solubility in 5% HCl indicates the presence of a basic nitrogen that can be protonated to form a more soluble salt.

-

Insolubility in the aqueous solutions but solubility in organic solvents is typical for many organic compounds. The choice of organic solvent provides insight into the compound's overall polarity.

-

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of 2-(2-Bromothiazol-5-yl)acetonitrile.

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7][8]

-

For ¹³C NMR, a more concentrated sample (20-50 mg) is typically required.[8][9]

-

Ensure the sample is fully dissolved. If necessary, filter the solution to remove any particulate matter.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire the spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).

-

For ¹H NMR, typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a 90° pulse angle and a longer relaxation delay (e.g., 5 seconds) may be necessary, especially for quaternary carbons. Proton decoupling is standard.

-

-

Expected Spectral Features:

-

¹H NMR: Expect signals corresponding to the thiazole proton and the methylene (-CH₂-) protons. The chemical shifts and coupling patterns will be characteristic of the electronic environment of these protons.

-

¹³C NMR: Expect signals for the carbon atoms of the thiazole ring, the methylene carbon, and the nitrile carbon. The chemical shifts will be indicative of their hybridization and proximity to electronegative atoms.

-

4.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.[10]

-

-

Data Acquisition:

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum.

-

-

Expected Spectral Features:

-

C≡N stretch: A sharp, medium-intensity absorption band around 2250 cm⁻¹.

-

C=N and C=C stretches: Absorptions in the 1650-1450 cm⁻¹ region, characteristic of the thiazole ring.

-

C-H stretches: Absorptions just above 3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the aliphatic C-H of the methylene group.

-

C-Br stretch: Typically observed in the fingerprint region below 800 cm⁻¹.

-

4.3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns.

Experimental Protocol: Direct Infusion Electrospray Ionization (ESI)-MS

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.[11]

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in both positive and negative ion modes to determine the optimal ionization.

-

-

Expected Spectral Features:

-

Molecular Ion Peak: In positive ion mode, expect to see the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ might be observed, although less likely for this structure.

-

Isotope Pattern: Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). This is a key diagnostic feature.

-

Conclusion

2-(2-Bromothiazol-5-yl)acetonitrile is a compound with significant potential as a building block in the synthesis of novel chemical entities for various applications, particularly in drug discovery. While experimental data on its physicochemical properties are not widely available, this guide provides a comprehensive framework for its characterization. By employing the detailed experimental protocols for determining melting point, solubility, and spectroscopic properties, researchers can generate reliable and reproducible data. Furthermore, the use of computational prediction tools can offer valuable insights in the early stages of research, aiding in the prioritization of synthetic targets and the design of experimental workflows. A thorough understanding and documentation of these fundamental properties will be instrumental in unlocking the full potential of 2-(2-Bromothiazol-5-yl)acetonitrile in the development of next-generation therapeutics and other advanced materials.

References

- Brainly. (2023, September 14). Because melting points are given as ranges, how do you determine the melting point using a Mel-Temp apparatus?

- ChemicalBook. (n.d.). 2-(2-Bromothiazol-5-yl)acetonitrile.

- University of Houston. (2010, May 3). Melting Point Apparatus Guidelines.

- Guidechem. (n.d.). 2-Bromo-5-methylthiazole 41731-23-1 wiki.

- Santa Clara University. (n.d.). Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule.

- Sigma-Aldrich. (n.d.). 2-Bromothiazole-5-carboxylic acid.

- PubChem. (n.d.). 2-Bromothiazole-5-carboxylic acid.

- ChemicalBook. (2025, August 8). 2-Bromo-5-methylthiazole.

- PCC. (2006, May). INSTRUCTIONS FOR THE MEL-TEMP MELTING POINT APPARATUS.

- Iowa State University. (n.d.). NMR Sample Preparation.

- Sigma-Aldrich. (n.d.). 2-Bromothiazole-5-carboxaldehyde 97.

- University College London. (n.d.). Sample Preparation.

- Solubility of Things. (n.d.). 2-Bromo-5-nitrothiazole.

- ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.

- ResearchGate. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.

- University of Bergen. (n.d.). Guidelines for mass spectrometric analysis.

- Guidechem. (n.d.). 2-Bromothiazole 3034-53-5 wiki.

- ETH Zurich. (n.d.). Direct Infusion Electrospray Ionization Mass Spectrometry for Rapid Analysis.

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- ResearchGate. (2025, August 6). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples | Request PDF.

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

- Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.

- ResearchGate. (2025, August 5). An Improved Structure−Property Model for Predicting Melting-Point Temperatures | Request PDF.

- ChemScene. (n.d.). 2-Bromothiazole-5-carboxylic acid.

- Royal Society of Chemistry. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds.

- ResearchGate. (n.d.). 3D-QSAR modeling, Molecular Docking and drug-like properties investigations of novel heterocyclic compounds derived from.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Bromo-5-methylthiazole.

- ChemicalBook. (n.d.). 2-Bromothiazole CAS#: 3034-53-5.

- KNUST. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.

- ChemShuttle. (n.d.). 2-bromothiazole-5-carbaldehyde; CAS No.: 464192-28-7.

- Ottokemi. (n.d.). 2-Bromothiazole, 98% 3034-53-5 India.

- Sigma-Aldrich. (n.d.). 2-Bromothiazole 98.

- PubChem. (n.d.). 5-Bromo-1,3-thiazole-2-carbaldehyde.

- Santa Cruz Biotechnology. (n.d.). 2-Bromothiazole-5-carboxylic acid.

- Santa Cruz Biotechnology. (n.d.). 2-Bromo-5-methylthiazole.

- ChemNet. (n.d.). 2-Bromo-5-methylthiazole.

- Sigma-Aldrich. (n.d.). 2-bromothiazole-5-carboxaldehyde sigma-aldrich.

- NIH. (2024, October 30). Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe.

- MedChemExpress. (n.d.). 2-Bromothiazole-5-carboxylic acid.

- ResearchGate. (2025, August 6). Using QSAR model for studying heterocycles activity.

- NIH. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation.

- Royal Society of Chemistry. (n.d.). Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel.

- Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025, August 6). Development of QSAR Models for Predicting Anticancer Activity of Heterocycles.

- ResearchGate. (2025, August 9). Development of QSAR Models for Predicting Anticancer Activity of Heterocycles.

- Huateng Pharma. (n.d.). 2-Bromo-5-methylthiazole, CAS NO.41731-23-1.

- TCI EUROPE N.V. (n.d.). 2-Bromo-5-methylthiazole.

- BOC Sciences. (n.d.). CAS 933752-44-4 5-Bromothiazole-2-carboxaldehyde.

- Pharmaffiliates. (n.d.). 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.

Sources

- 1. 2-(2-Bromothiazol-5-yl)acetonitrile | 1246554-99-3 [amp.chemicalbook.com]

- 2. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]

- 3. researchgate.net [researchgate.net]

- 4. 1094070-77-5 | tert-Butyl (2-bromothiazol-5-yl)carbamate | Bromides | Ambeed.com [ambeed.com]

- 5. CAS SciFinder - Chemical Compound Database | CAS [cas.org]

- 6. researchgate.net [researchgate.net]

- 7. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fulir.irb.hr [fulir.irb.hr]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. 865660-15-7|2-(2-Chlorothiazol-5-yl)acetonitrile|BLD Pharm [bldpharm.com]

- 11. alchempharmtech.com [alchempharmtech.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Bromothiazol-5-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Bromothiazol-5-yl)acetonitrile is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The presence of a reactive bromine atom and a versatile nitrile group on the thiazole scaffold makes it a valuable precursor for the synthesis of a diverse range of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of a reliable synthetic route to this compound, detailed methodologies for its characterization, and insights into its potential applications and safe handling. The synthesis involves a multi-step pathway commencing from methyl 2-bromothiazole-5-carboxylate, encompassing reduction, bromination, and cyanation. While experimentally determined spectral data for the final compound is not widely available in the public domain, this guide provides predicted characterization data based on analogous structures to aid researchers in their analytical endeavors.

Introduction

The thiazole ring is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have cemented its importance in the field of medicinal chemistry. The incorporation of functional groups onto the thiazole nucleus allows for the fine-tuning of a molecule's physicochemical properties and biological activity. 2-(2-Bromothiazol-5-yl)acetonitrile, with its strategic placement of a bromo and a cyanomethyl substituent, represents a versatile intermediate for the elaboration into more complex drug candidates, particularly in the areas of oncology, inflammation, and infectious diseases.[2][3] This guide serves as a practical resource for researchers engaged in the synthesis and utilization of this important heterocyclic compound.

Synthesis of 2-(2-Bromothiazol-5-yl)acetonitrile

A robust and scalable synthesis of 2-(2-Bromothiazol-5-yl)acetonitrile has been described, proceeding through a three-step sequence starting from the commercially available methyl 2-bromothiazole-5-carboxylate. The synthetic pathway is outlined below.

Caption: Synthetic pathway for 2-(2-Bromothiazol-5-yl)acetonitrile.

Experimental Protocols

Step 1: Synthesis of 2-Bromothiazole-5-methanol

This initial step involves the reduction of the ester functionality of methyl 2-bromothiazole-5-carboxylate to the corresponding primary alcohol.

-

Procedure:

-

To a stirred solution of methyl 2-bromothiazole-5-carboxylate (1.0 eq) in a suitable solvent such as methanol or tetrahydrofuran, cooled to 0 °C in an ice bath, add sodium borohydride (2.0 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction with water.

-

Concentrate the mixture under reduced pressure to remove the organic solvent.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 2-bromothiazole-5-methanol as a solid.

-

Step 2: Synthesis of 2-Bromo-5-(bromomethyl)thiazole

The hydroxyl group of 2-bromothiazole-5-methanol is then converted to a bromide, a good leaving group for the subsequent nucleophilic substitution.

-

Procedure:

-

Dissolve 2-bromothiazole-5-methanol (1.0 eq) in a dry, inert solvent such as dichloromethane or tetrahydrofuran and cool to 0 °C.

-

Slowly add phosphorus tribromide (PBr₃, 3.0 eq) to the cooled solution.

-

Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully pour the mixture onto ice-water.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to yield 2-bromo-5-(bromomethyl)thiazole, which can often be used in the next step without further purification.

-

Step 3: Synthesis of 2-(2-Bromothiazol-5-yl)acetonitrile

The final step involves the displacement of the bromide with a cyanide anion to form the target nitrile.

-

Procedure:

-

To a solution of 2-bromo-5-(bromomethyl)thiazole (1.0 eq) in a polar aprotic solvent such as acetonitrile, add potassium carbonate (2.0 eq).

-

To this suspension, add a cyanide source such as trimethylsilyl cyanide (TMSCN) and a phase-transfer catalyst like tetrabutylammonium fluoride (TBAF).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

After completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 2-(2-Bromothiazol-5-yl)acetonitrile.

-

Characterization of 2-(2-Bromothiazol-5-yl)acetonitrile

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data based on the structure of 2-(2-Bromothiazol-5-yl)acetonitrile.

Disclaimer: The following spectral data are predicted and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~ 7.8 | Singlet | Thiazole ring proton (H4) |

| ¹H | ~ 4.0 | Singlet | Methylene protons (-CH₂CN) |

| ¹³C | ~ 145 | - | Quaternary carbon (C2-Br) |

| ¹³C | ~ 135 | - | Quaternary carbon (C5) |

| ¹³C | ~ 125 | - | Methine carbon (C4) |

| ¹³C | ~ 115 | - | Nitrile carbon (-CN) |

| ¹³C | ~ 20 | - | Methylene carbon (-CH₂CN) |

-

Rationale for Predictions:

-

¹H NMR: The thiazole proton at the C4 position is expected to appear as a singlet in the aromatic region, deshielded by the adjacent sulfur and nitrogen atoms. The methylene protons of the acetonitrile group are expected to be a singlet in the range of 3.5-4.5 ppm.

-

¹³C NMR: The carbon attached to the bromine (C2) will be significantly downfield. The other quaternary carbon (C5) will also be in the aromatic region. The thiazole C4 carbon will appear as a methine signal. The nitrile carbon will have a characteristic chemical shift around 115-120 ppm. The methylene carbon will be in the aliphatic region.

-

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2240 - 2260 | Medium |

| C=N (Thiazole ring) | ~1600 | Medium |

| C-H (Thiazole ring) | ~3100 | Weak |

| C-H (Methylene) | 2850 - 2960 | Weak |

-

Rationale for Predictions: The most characteristic peak in the IR spectrum will be the nitrile stretch (C≡N), which typically appears as a sharp, medium-intensity band in the 2240-2260 cm⁻¹ region.[4]

Mass Spectrometry (MS)

| Ion | Predicted m/z | Notes |

| [M]⁺ | 203/205 | Molecular ion peak with characteristic bromine isotope pattern (approx. 1:1 ratio for ⁷⁹Br and ⁸¹Br) |

| [M - Br]⁺ | 124 | Loss of a bromine radical |

| [M - CH₂CN]⁺ | 162/164 | Loss of the cyanomethyl radical, retaining the bromine isotope pattern |

-

Rationale for Predictions: The mass spectrum is expected to show a prominent molecular ion peak with the characteristic isotopic signature of a single bromine atom (M+ and M+2 peaks of nearly equal intensity). Common fragmentation pathways would involve the loss of the bromine atom or the cyanomethyl group.

Applications in Drug Discovery

While specific biological activities of 2-(2-Bromothiazol-5-yl)acetonitrile are not extensively reported, its structural motifs are present in numerous compounds with therapeutic potential. The 2-aminothiazole scaffold, which can be readily accessed from this intermediate, is a well-established pharmacophore in medicinal chemistry.[1]

-

Potential Therapeutic Areas:

-

Anticancer Agents: Many thiazole-containing compounds exhibit potent anticancer activity by targeting various cellular pathways.

-

Anti-inflammatory Drugs: The thiazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial Agents: Thiazole derivatives have shown broad-spectrum activity against bacteria and fungi.

-

Kinase Inhibitors: The thiazole scaffold can act as a hinge-binding motif in various protein kinase inhibitors.

-

The versatility of the nitrile group allows for its conversion into other functional groups such as amines, carboxylic acids, and tetrazoles, further expanding the chemical space accessible from this intermediate.

Safety and Handling

Disclaimer: This information is based on related compounds and should be used as a guide. A comprehensive risk assessment should be conducted before handling 2-(2-Bromothiazol-5-yl)acetonitrile.

-

General Hazards:

-

Toxicity: Acetonitrile and its derivatives can be toxic if ingested, inhaled, or absorbed through the skin. Brominated organic compounds can also be hazardous.

-

Irritation: May cause skin, eye, and respiratory tract irritation.

-

-

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

Avoid inhalation of dust, vapor, or mist.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Conclusion

2-(2-Bromothiazol-5-yl)acetonitrile is a valuable and versatile building block in organic synthesis and medicinal chemistry. The synthetic route detailed in this guide provides a reliable method for its preparation. While a full experimental characterization is pending in the public literature, the predicted spectral data offers a solid foundation for its identification and quality control. The diverse reactivity of its functional groups opens up numerous possibilities for the synthesis of novel compounds with potential therapeutic applications, making it a compound of continued interest for researchers in the field of drug discovery.

References

- Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. Future Medicinal Chemistry, 7(18), 2445-2464.

- Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 476(2), 932.

- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library, Der Pharma Chemica, 6(5), 134-143.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

- Preparation method of 2-(2-bromo-1,3-thiazol-5-yl) acetonitrile. CN111389934A.

- Thiazole and its Derivatives in Medicinal Chemistry: A Review. (2020). Mini-Reviews in Medicinal Chemistry, 20(14), 1347-1361.

- Wardakhan, W. W., Ibrahim, D. A., & Zaki, M. Y. (2011). Utility of 2-(4, 5-dihydro-4-oxothiazol-2-yl) acetonitrile in the synthesis of fused heterocyclic derivatives with anti-tumor activities.

Sources

An In-depth Technical Guide to 2-(2-Bromothiazol-5-yl)acetonitrile as a Synthetic Intermediate

Foreword: The Strategic Value of Heterocyclic Intermediates in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic selection of synthetic intermediates is paramount to the efficient and successful development of novel therapeutic agents. Among the myriad of molecular scaffolds, nitrogen- and sulfur-containing heterocycles, particularly the thiazole nucleus, have consistently demonstrated significant utility. Their prevalence in a wide array of biologically active compounds, including approved pharmaceuticals, underscores their importance as "privileged structures." This guide focuses on a specific, highly functionalized thiazole derivative: 2-(2-Bromothiazol-5-yl)acetonitrile .

The unique arrangement of a reactive bromine atom at the 2-position, a versatile acetonitrile moiety at the 5-position, and the inherent electronic properties of the thiazole ring endows this molecule with considerable potential as a cornerstone for the synthesis of complex molecular architectures. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of 2-(2-Bromothiazol-5-yl)acetonitrile, from its synthesis and reactivity to its application in the construction of medicinally relevant compounds.

Physicochemical Properties and Structural Elucidation

While a comprehensive, publicly available datasheet for 2-(2-Bromothiazol-5-yl)acetonitrile is not readily found, its key physicochemical properties can be inferred from its structure and data on analogous compounds.

| Property | Value/Description | Source/Analogy |

| CAS Number | 1246554-99-3 | [1] |

| Molecular Formula | C₅H₃BrN₂S | [1] |

| Molecular Weight | 203.06 g/mol | [1] |

| Appearance | Likely a solid at room temperature. | Based on similar substituted acetonitriles. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetonitrile. | General solubility of similar organic compounds. |

| Stability | Store in a cool, dry place, away from strong oxidizing agents. | General handling precautions for brominated heterocycles. |

Spectroscopic Characterization (Predicted):

A full structural confirmation of 2-(2-Bromothiazol-5-yl)acetonitrile would rely on a combination of spectroscopic techniques. Below are the expected spectral features based on its structure and data from related compounds like 2-bromothiazole and various acetonitriles.

-

¹H NMR:

-

A singlet in the aromatic region (likely δ 7.5-8.0 ppm) corresponding to the proton at the 4-position of the thiazole ring.

-

A singlet for the methylene protons of the acetonitrile group (likely δ 3.8-4.2 ppm).

-

-

¹³C NMR:

-

A signal for the quaternary carbon at the 2-position bearing the bromine atom (likely δ 140-150 ppm).

-

Signals for the carbons at the 4 and 5-positions of the thiazole ring.

-

A signal for the methylene carbon of the acetonitrile group.

-

A signal for the nitrile carbon (likely δ 115-120 ppm).

-

-

Infrared (IR) Spectroscopy:

-

A characteristic sharp absorption band for the nitrile (C≡N) stretch, typically around 2240-2260 cm⁻¹.

-

C-H stretching and bending vibrations.

-

C=N and C=C stretching vibrations characteristic of the thiazole ring.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would show a characteristic isotopic pattern for a compound containing one bromine atom (M⁺ and M+2 peaks of nearly equal intensity).

-

Synthesis of 2-(2-Bromothiazol-5-yl)acetonitrile: A Detailed Protocol

The synthesis of 2-(2-Bromothiazol-5-yl)acetonitrile can be achieved through a multi-step sequence, as outlined in recent patent literature. This process involves the reduction of a carboxylate ester, followed by bromination and subsequent cyanation.

Synthetic Workflow Diagram

Caption: Synthetic pathway for 2-(2-Bromothiazol-5-yl)acetonitrile.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Bromothiazole-5-methanol

-

Reaction:

-

To a 100 mL three-necked flask, add methanol (50 mL) and methyl 2-bromothiazole-5-carboxylate (8.88 g, 40 mmol).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add sodium borohydride (2.88 g, 80 mmol) in portions to control the initial exothermic reaction.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

-

-

Work-up and Purification:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

Add 50 mL of water to the residue and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield 2-bromothiazole-5-methanol.[2]

-

Expert Insight: The use of sodium borohydride is a standard and mild method for the reduction of esters to alcohols. Running the initial addition at 0°C is crucial for safety and to prevent runaway reactions. The 2:1 molar excess of NaBH₄ ensures the complete conversion of the ester.

Step 2: Synthesis of 2-Bromo-5-bromomethyl-thiazole

-

Reaction:

-

In a 100 mL three-necked flask, dissolve 2-bromothiazole-5-methanol (3.88 g, 20 mmol) in dichloromethane (50 mL).

-

Cool the solution to 0°C.

-

Slowly add phosphorus tribromide (16.2 g, 60 mmol).

-

Stir the reaction at 0°C and monitor by TLC.

-

-

Work-up:

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-bromo-5-bromomethyl-thiazole.[2]

-

Expert Insight: Phosphorus tribromide is a highly effective reagent for converting primary alcohols to alkyl bromides. The reaction is typically fast and clean. The use of a non-polar solvent like dichloromethane is standard. A significant excess of PBr₃ is used to drive the reaction to completion.

Step 3: Synthesis of 2-(2-Bromothiazol-5-yl)acetonitrile

-

Reaction:

-

To a reaction flask, add acetonitrile, 2-bromo-5-bromomethyl-thiazole, potassium carbonate, and tetrabutylammonium fluoride (TBAF).

-

Add trimethylsilyl cyanide (TMSCN) to the mixture.

-

Stir the reaction at room temperature and monitor by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, perform an aqueous work-up and extract the product with an organic solvent.

-

Combine the organic layers, dry, and concentrate.

-

Recrystallize the crude product to obtain pure 2-(2-Bromothiazol-5-yl)acetonitrile.[2]

-

Expert Insight: This step is a nucleophilic substitution where the cyanide anion displaces the bromide. TMSCN is a safer and more convenient source of cyanide than alkali metal cyanides. Potassium carbonate acts as the base, and TBAF can act as a phase-transfer catalyst and fluoride source to facilitate the reaction.

Reactivity and Applications as a Synthetic Intermediate

The synthetic utility of 2-(2-Bromothiazol-5-yl)acetonitrile stems from the distinct reactivity of its functional groups. The bromine atom at the C2 position is susceptible to a variety of cross-coupling reactions, while the acetonitrile moiety can be further elaborated or can participate in cyclization reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The 2-bromo-thiazole motif is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the C2 of the thiazole ring and a variety of aryl or heteroaryl groups. This is particularly relevant in the synthesis of kinase inhibitors, where a bi-aryl or heteroaryl-aryl core is often a key pharmacophore.

-

General Reaction Scheme:

-

2-(2-Bromothiazol-5-yl)acetonitrile is reacted with an aryl or heteroaryl boronic acid (or boronic ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water or toluene).

-

-

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the thiazole ring to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

-

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[3][4][5]

-

Caption: Simplified Suzuki-Miyaura catalytic cycle.

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, another critical linkage in many pharmaceutical compounds, including kinase inhibitors.[6][7] This reaction allows for the introduction of a wide range of primary and secondary amines at the C2 position of the thiazole ring.

-

General Reaction Scheme:

-

2-(2-Bromothiazol-5-yl)acetonitrile is coupled with an amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs₂CO₃ or NaOtBu).

-

-

Mechanistic Rationale: The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki coupling:

-

Oxidative Addition: A Pd(0) complex adds to the C-Br bond.

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and the base removes a proton from the nitrogen, forming a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst.[6][8][9]

-

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Elaboration of the Acetonitrile Moiety

The acetonitrile group at the C5 position is also a valuable synthetic handle. It can undergo a variety of transformations, including:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(2-Bromothiazol-5-yl)acetic acid, or the corresponding amide. These functional groups can then be used in standard amide bond forming reactions.

-

Reduction: The nitrile can be reduced to a primary amine, 2-(2-Bromothiazol-5-yl)ethanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic nitrogen center, which can be important for pharmacokinetic properties.

-

Cyclization Reactions: The nitrile and the adjacent methylene group can participate in cyclization reactions to form new heterocyclic rings fused to the thiazole core.

Application in the Synthesis of Kinase Inhibitors: A Case Study Perspective

Protein kinases are a major class of drug targets, particularly in oncology. The 2-aminothiazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. 2-(2-Bromothiazol-5-yl)acetonitrile is an ideal starting material for the synthesis of such inhibitors. For instance, it can be envisioned as a key intermediate in the synthesis of dasatinib analogues, a potent pan-Src kinase inhibitor.[10]

A hypothetical synthetic route towards a kinase inhibitor scaffold using 2-(2-Bromothiazol-5-yl)acetonitrile is presented below:

Caption: Hypothetical synthesis of a kinase inhibitor from the title compound.

In this example, a Buchwald-Hartwig amination would be used to install a substituted aminopyrimidine at the 2-position of the thiazole. Subsequent hydrolysis of the nitrile to the carboxylic acid, followed by an amide coupling with a substituted aniline, would yield the final kinase inhibitor. This strategy allows for the rapid generation of a library of analogues by varying the aminopyrimidine and aniline coupling partners.

Safety and Handling

-

Bromoacetonitrile: This related compound is toxic if swallowed, in contact with skin, or if inhaled. It is also a skin and eye irritant.

-

Acetonitrile: Acetonitrile is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It also causes serious eye irritation.[11]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

2-(2-Bromothiazol-5-yl)acetonitrile is a strategically important synthetic intermediate with significant potential in drug discovery and development. Its dual functionality allows for selective and versatile chemical modifications, making it an ideal building block for the synthesis of complex molecules, particularly kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is crucial for any scientist looking to leverage its potential in their research endeavors. This guide provides a solid foundation for the safe and effective use of this valuable compound.

References

-

Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed January 19, 2026. [Link]

-

Preparation method of 2-(2-bromo-1,3-thiazol-5-yl) acetonitrile. Patsnap Eureka. Accessed January 19, 2026. [Link]

-

Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Accessed January 19, 2026. [Link]

-

Buchwald-Hartwig Amination. In: Chemistry LibreTexts. ; 2023. Accessed January 19, 2026. [Link]

-

Suzuki-Miyaura Coupling. In: Chemistry LibreTexts. ; 2024. Accessed January 19, 2026. [Link]

-

Suzuki reaction. In: Wikipedia. ; 2023. Accessed January 19, 2026. [Link]

-

Valente C, Organ M. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. 2015;20(3):4244-4293. [Link]

-

Bromoacetonitrile. PubChem. Accessed January 19, 2026. [Link]

-

Attwood MM, Fabbro D, Sokolov AV, Knapp S, Schiöth HB. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. J Med Chem. 2022;65(2):1047-1131. [Link]

-

Acetonitrile SAFETY DATA SHEET. Penta. Published April 29, 2025. Accessed January 19, 2026. [Link]

-

Attwood MM, Fabbro D, Sokolov AV, Knapp S, Schiöth HB. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. J Med Chem. 2022;65(2):1047-1131. [Link]

-

Lombardo LJ, Lee FY, Chen P, et al. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. J Med Chem. 2006;49(23):6819-6832. [Link]

Sources

- 1. 2-(2-Bromothiazol-5-yl)acetonitrile | 1246554-99-3 [amp.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pentachemicals.eu [pentachemicals.eu]

Topic: Biological Potential of 2-(2-Bromothiazol-5-yl)acetonitrile Derivatives

An In-Depth Technical Guide

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to form key hydrogen bonds allow for potent and selective interactions with a variety of biological targets.[1] This guide focuses on the untapped potential of a specific, functionalized core: 2-(2-Bromothiazol-5-yl)acetonitrile. The presence of a reactive bromine atom at the 2-position and a versatile acetonitrile group at the 5-position makes this scaffold an ideal starting point for the synthesis of diverse chemical libraries. We will explore the prospective biological activities of its derivatives, primarily focusing on anticancer and antimicrobial applications, grounded in the extensive research conducted on related thiazole compounds. This document provides a strategic overview of synthetic pathways, robust protocols for biological evaluation, and an analysis of potential mechanisms of action to guide researchers in drug discovery and development.

The Strategic Advantage of the 2-(2-Bromothiazol-5-yl)acetonitrile Scaffold

The selection of a core scaffold is a critical decision in a drug discovery campaign. The 2-(2-Bromothiazol-5-yl)acetonitrile structure presents two primary points for chemical modification, allowing for the systematic exploration of chemical space and the optimization of biological activity.

-

The 2-Bromo Group: This is the key to diversification. The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents, profoundly influencing the molecule's steric and electronic properties and its ability to bind to specific biological targets.

-

The 5-Acetonitrile Group: The nitrile moiety is a versatile functional group. It is a known bioisostere for carbonyl groups and can participate in hydrogen bonding. It can also be hydrolyzed to a carboxylic acid or reduced to an amine, providing further opportunities for derivatization to modulate solubility and pharmacokinetic properties.

The synthesis of the core scaffold itself is achievable through multi-step reactions, starting from materials like methyl 2-bromothiazole-5-carboxylate, as outlined in synthetic patents.[2]

General Synthetic Workflow for Derivative Libraries

The following workflow illustrates a logical approach to generating a library of derivatives from the core scaffold. The choice of a Suzuki coupling is illustrative, representing a common and highly effective method for creating C-C bonds.

Caption: General workflow for synthesis and diversification.

Anticancer Potential: Targeting Key Oncogenic Pathways

Thiazole derivatives have demonstrated significant promise as anticancer agents, acting through various mechanisms of action.[1][3] Derivatives of our core scaffold are well-positioned to exploit these pathways.

Mechanism of Action I: PI3K/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several thiazole-containing compounds have been developed as potent inhibitors of PI3Kα and/or mTOR kinases.[4][5]

Causality: The nitrogen and sulfur atoms of the thiazole ring can form crucial hydrogen bonds with hinge region residues in the ATP-binding pocket of these kinases, while the substituted aryl group (introduced via cross-coupling) can occupy adjacent hydrophobic pockets, leading to potent and selective inhibition. Derivatives of 2-(2-Arylthiazol-5-yl)acetonitrile could function as PI3K/mTOR dual inhibitors, a promising therapeutic strategy to overcome resistance mechanisms.[5]

Caption: The PI3K/Akt/mTOR signaling pathway.

Mechanism of Action II: Tubulin Polymerization Inhibition

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Compounds that interfere with microtubule dynamics are powerful anticancer agents. Several thiazole-naphthalene derivatives have been reported to inhibit tubulin polymerization, often by binding to the colchicine site.[6]

Causality: By attaching specific aromatic systems at the 2-position of the thiazole ring, derivatives can be designed to fit within the colchicine-binding site of β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules, leading to a breakdown of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis.

Experimental Protocols for Anticancer Evaluation

A tiered screening approach is essential for efficiently identifying promising candidates.

Caption: Tiered workflow for anticancer candidate screening.

This protocol provides a reliable method for assessing a compound's ability to reduce cell viability.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Representative Data for Potential Derivatives

The following table presents hypothetical but realistic IC₅₀ values for potential derivatives, based on published data for similar thiazole compounds.[4][6][7]

| Compound ID | R-Group at Position 2 | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. HL-60 (Leukemia) |

| DERIV-01 | 4-Methoxyphenyl | 5.2 ± 0.4 | 8.1 ± 0.9 | 2.5 ± 0.3 |

| DERIV-02 | 3,4-Dichlorophenyl | 1.8 ± 0.2 | 2.3 ± 0.2 | 0.9 ± 0.1 |

| DERIV-03 | Naphthyl | 0.48 ± 0.05 | 0.97 ± 0.11 | 0.21 ± 0.03 |

| Doxorubicin | (Reference Drug) | 0.35 ± 0.04 | 0.51 ± 0.06 | 0.09 ± 0.01 |

Antimicrobial Potential: A Renewed Line of Defense

With the rise of antibiotic resistance, novel antimicrobial agents are urgently needed. Thiazole derivatives have been investigated for their activity against a range of bacterial and fungal pathogens.[8][9][10]

Potential Mechanisms of Action

-

DNA Gyrase Inhibition: DNA gyrase is a bacterial topoisomerase essential for DNA replication. Its inhibition leads to bacterial cell death. The planar heterocyclic system of thiazoles can intercalate with DNA or bind to the enzyme itself, disrupting its function.[10]

-

Cell Membrane Disruption: Cationic amphiphilic molecules can interact with and disrupt the integrity of the negatively charged bacterial cell membrane. While our core scaffold is neutral, derivatization with basic amines could impart a positive charge and lead to this mechanism of action.[9]

-

Enzyme Inhibition: Thiazoles can inhibit other essential bacterial enzymes, such as dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway.[9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.

-

Inoculum Preparation: Grow a fresh culture of bacteria (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase. Dilute the culture in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in MHB. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria.

Representative Data for Potential Derivatives

This table shows hypothetical MIC values for derivatives against common bacterial strains.

| Compound ID | R-Group at Position 2 | MIC (µg/mL) vs. S. aureus (Gram +) | MIC (µg/mL) vs. E. coli (Gram -) |

| DERIV-04 | 4-(trifluoromethyl)phenyl | 16 | 64 |

| DERIV-05 | Thiophen-2-yl | 8 | 32 |

| DERIV-06 | 4-(dimethylamino)phenyl | 4 | 16 |

| Ciprofloxacin | (Reference Drug) | 0.5 | 0.25 |

Conclusion and Future Directions

The 2-(2-Bromothiazol-5-yl)acetonitrile scaffold represents a promising and under-explored starting point for the development of novel therapeutic agents. The synthetic tractability of the 2-bromo position allows for extensive Structure-Activity Relationship (SAR) studies to optimize potency against both cancer and microbial targets.

Future research should focus on:

-

Broadening the Scope: Synthesizing diverse libraries using various cross-coupling chemistries to fully explore the chemical space around the core.

-

In-depth Mechanistic Studies: For lead compounds, identifying the precise molecular target through techniques like thermal shift assays, enzymatic assays, and co-crystallization.

-

Pharmacokinetic Profiling: Evaluating the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of promising derivatives to ensure they have drug-like potential for in vivo studies.

This guide provides the foundational strategy and technical protocols to unlock the significant biological potential of this versatile chemical class.

References

-

Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (n.d.). PubMed Central. [Link]

-

Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. [Link]

-

Zheng, S., et al. (2018). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry, 61(22), 10205-10223. [Link]

-

Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (2022). RSC Publishing. [Link]

-

Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2020). Semantic Scholar. [Link]

-

Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (2022). Taylor & Francis Online. [Link]

-

Synthesis and Biological Evaluation of Thiazole Derivatives. (2020). Semantic Scholar. [Link]

-

Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2024). PubMed Central. [Link]

-

Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (2018). PubMed. [Link]

-

Preparation method of 2-(2-bromo-1,3-thiazol-5-yl) acetonitrile. (n.d.). Patsnap Eureka. [Link]

-

Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2024). ResearchGate. [Link]

-

SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. (n.d.). ResearchGate. [Link]

-

Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][4][11]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). MDPI. [Link]

-

Synthesis of 2-bromo-5-carboxythiazole. (n.d.). PrepChem.com. [Link]

-

Design, Synthesis and Antimicrobial Activity of N1-Alkyl/Aryl- N5-(1, 3-Benzothiazol-2-Yl)-1, 5-Biurets. (2021). International Journal of Research in Engineering and Science. [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Semantic Scholar. [Link]

-

Benzothiazole derivatives as anticancer agents. (2021). PubMed Central. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

-

Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. (2022). ResearchGate. [Link]

-

Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer. (2017). Oncotarget. [Link]

-

Synthesis and bioactivity of novel 2-(1,2-benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl) acetamides. (n.d.). Arkivoc. [Link]

-

Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer. (2017). Oncotarget. [Link]

-

Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. (2018). PubMed Central. [Link]

-

Recent insights into antibacterial potential of benzothiazole derivatives. (2023). PubMed Central. [Link]

-

Providing Antibacterial Activity to Poly(2-Hydroxy Ethyl Methacrylate) by Copolymerization with a Methacrylic Thiazolium Derivative. (2018). MDPI. [Link]

Sources

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation method of 2-(2-bromo-1,3-thiazol-5-yl) acetonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijres.org [ijres.org]

- 9. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

The Strategic Role of 2-(2-Bromothiazol-5-yl)acetonitrile in Modern Heterocyclic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a multitude of biologically active compounds and functional materials. Within the diverse arsenal of thiazole-based building blocks, 2-(2-Bromothiazol-5-yl)acetonitrile emerges as a strategically significant intermediate. Its bifunctional nature, characterized by a reactive bromine atom at the C2 position and a versatile acetonitrile moiety at the C5 position, offers a rich platform for molecular elaboration. This technical guide provides an in-depth exploration of the synthesis, reactivity, and potential applications of this valuable scaffold, presenting it as a linchpin for the construction of complex molecular architectures in drug discovery and materials science.

Introduction: The Thiazole Scaffold and the Utility of 2-(2-Bromothiazol-5-yl)acetonitrile

Thiazole derivatives are integral to numerous fields, from pharmaceuticals to material science, owing to their unique electronic properties and diverse biological activities. The inherent reactivity of the thiazole ring system allows for its incorporation into a wide array of molecular frameworks. 2-(2-Bromothiazol-5-yl)acetonitrile is a particularly valuable synthon due to the orthogonal reactivity of its two functional groups. The C2-bromine atom is primed for a variety of metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. Concurrently, the C5-acetonitrile group can be retained for its electronic influence and potential as a hydrogen bond acceptor, or it can be chemically transformed into other functional groups such as amines, carboxylic acids, or serve as a precursor for the formation of adjacent rings. This dual functionality allows for a modular and convergent approach to the synthesis of complex heterocyclic systems.

Synthesis of 2-(2-Bromothiazol-5-yl)acetonitrile

The preparation of 2-(2-Bromothiazol-5-yl)acetonitrile can be achieved through a multi-step sequence starting from commercially available materials. A representative synthetic pathway is outlined below, based on established methodologies in thiazole chemistry.[1]

Synthetic Workflow Diagram

Caption: Synthetic pathway to 2-(2-Bromothiazol-5-yl)acetonitrile.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 2-Bromothiazole-5-methanol

-

To a stirred solution of methyl 2-bromothiazole-5-carboxylate in methanol, cooled to 0 °C, sodium borohydride is added portion-wise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield 2-bromothiazole-5-methanol.[1]

Step 2: Synthesis of 2-Bromo-5-(bromomethyl)thiazole

-

2-Bromothiazole-5-methanol is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF) and cooled to 0 °C.

-

Phosphorus tribromide (PBr₃) is added dropwise to the stirred solution.

-

The reaction is stirred at 0 °C for 1-2 hours.

-

The reaction mixture is carefully quenched with ice water and extracted with a suitable organic solvent. The organic layer is washed with brine, dried, and concentrated to give 2-bromo-5-(bromomethyl)thiazole, which can often be used in the next step without further purification.[1]

Step 3: Synthesis of 2-(2-Bromothiazol-5-yl)acetonitrile

-

To a solution of 2-bromo-5-(bromomethyl)thiazole in acetonitrile, potassium carbonate and a phase-transfer catalyst such as tetrabutylammonium iodide (TBAI) are added.

-

Sodium cyanide (NaCN) is then added portion-wise at room temperature.

-

The mixture is stirred at room temperature for 12-18 hours.

-

The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to afford 2-(2-Bromothiazol-5-yl)acetonitrile.[1]

Chemical Reactivity and Synthetic Applications

The synthetic utility of 2-(2-Bromothiazol-5-yl)acetonitrile lies in the distinct reactivity of its two functional handles.

Transformations at the C2-Bromo Position

The bromine atom at the C2 position of the thiazole ring is susceptible to a variety of palladium-catalyzed cross-coupling reactions, making it an excellent site for introducing molecular diversity.

Logical Relationship of C2-Bromo Group Reactions

Caption: Palladium-catalyzed cross-coupling reactions at the C2-position.

Exemplary Protocol: Suzuki-Miyaura Coupling

-

In a reaction vessel, 2-(2-Bromothiazol-5-yl)acetonitrile, an appropriate arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents) are combined.

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

Anhydrous solvent (e.g., toluene, dioxane, or DMF/water mixture) is added.

-

The reaction mixture is heated to 80-110 °C for 4-24 hours until TLC or LC-MS analysis indicates completion.

-

After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

This methodology allows for the synthesis of a wide range of 2-aryl-5-(cyanomethyl)thiazoles, which are valuable scaffolds in medicinal chemistry.

Transformations of the C5-Acetonitrile Group

The acetonitrile moiety is a versatile functional group that can undergo several important transformations.

Workflow for C5-Acetonitrile Group Transformations

Caption: Key transformations of the C5-acetonitrile group.

a) Hydrolysis to Acetic Acid Derivatives: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, 2-(2-bromothiazol-5-yl)acetic acid.[2] This transformation is valuable for introducing a linker for further conjugation or for accessing compounds with a carboxylic acid pharmacophore.

-

Protocol Overview: Refluxing the nitrile with aqueous HCl or NaOH, followed by acidic workup, yields the carboxylic acid.[2]

b) Reduction to Ethylamine Derivatives: The nitrile group can be reduced to a primary amine, yielding 2-(2-bromothiazol-5-yl)ethanamine. This introduces a basic center and a key building block for further derivatization, such as amide or sulfonamide formation.

-

Protocol Overview: Catalytic hydrogenation (e.g., H₂, Raney Nickel) or reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent can be employed.

c) Cyclocondensation Reactions: The activated methylene group adjacent to the nitrile and the nitrile group itself can participate in cyclocondensation reactions to form fused heterocyclic systems. For example, reaction with hydrazines can lead to the formation of pyrazole rings fused or linked to the thiazole core.

Application in Drug Discovery: A Strategic Perspective

The structural motifs accessible from 2-(2-Bromothiazol-5-yl)acetonitrile are prevalent in many classes of biologically active molecules, particularly kinase inhibitors. The 2-amino-thiazole and 2-aryl-thiazole scaffolds are well-established pharmacophores that can form key hydrogen bonding interactions with the hinge region of many protein kinases.

Data Summary: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₃BrN₂S |

| Molecular Weight | 203.06 g/mol |

| CAS Number | 1246554-99-3 |

| Appearance | Off-white to yellow solid (predicted) |

Predicted Spectroscopic Data

While experimental spectra for this specific compound are not widely published, the following are predicted chemical shifts based on analogous structures:

-

¹H NMR (CDCl₃, 400 MHz): δ ~7.5-7.8 (s, 1H, thiazole-H), ~3.8-4.0 (s, 2H, CH₂CN) ppm.

-

¹³C NMR (CDCl₃, 100 MHz): δ ~145 (C2), ~140 (C4), ~125 (C5), ~115 (CN), ~20 (CH₂) ppm.

Conclusion

2-(2-Bromothiazol-5-yl)acetonitrile represents a highly versatile and valuable building block for heterocyclic chemistry. Its capacity for selective, sequential functionalization at both the C2 and C5 positions provides a powerful platform for the synthesis of diverse and complex molecular architectures. The ability to readily access key pharmacophores, such as 2-substituted thiazoles, and to further elaborate the C5 side chain, makes this compound a strategic asset for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents and functional materials. The continued exploration of the reactivity of this synthon is expected to unlock new avenues for innovation in heterocyclic chemistry.

References

- Shanghai Ruisheng Chemical Technology Co., Ltd. (2019). Preparation method of 2-(2-bromo-1,3-thiazol-5-yl) acetonitrile. CN109824941A.

-

Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

Sources

Spectroscopic data for 2-(2-Bromothiazol-5-yl)acetonitrile

Collecting Spectral Data

I am now focused on collecting spectroscopic data for 2-(2-Bromothiazol-5-yl)acetonitrile. Extensive Google searches are underway, targeting reputable sources for ¹H NMR, ¹³C NMR, IR, and mass spectrometry data. My objective is to build a robust dataset for subsequent analysis and characterization.

Compiling Data & Interpretation

I am now thoroughly analyzing the initial data, focusing on identifying key spectral features and characteristic peaks in the collected spectroscopic data. If initial searches are limited, I'll adjust search terms or look at similar compounds. I'm structuring the technical guide to begin with an introduction to the compound and spectroscopic characterization, followed by dedicated sections for each technique.

Structuring the Technical Guide

I'm now starting to organize the technical guide. I'll begin by introducing the compound and the importance of its characterization, then dedicate specific sections for each spectroscopic technique. Within each, I plan to present data clearly, using tables for peak assignments and providing detailed interpretations linked to the compound's structure. Following this, I'll create diagrams to illustrate the molecular structure and map out atoms corresponding to NMR peaks.

Locating Spectroscopic Data

I've been digging for spectroscopic data for "2-(2-Bromothiazol-5-yl)acetonitrile." My initial searches weren't fruitful; ChemicalBook only lists the compound without spectra. I'm expanding my search to other databases, hoping for ¹H NMR, ¹³C NMR, IR, and Mass Spec information, and starting to look beyond the usual suspects.

Assessing Data Availability

I'm finding that direct experimental data for "2-(2-Bromothiazol-5-yl)acetonitrile" is scarce. While some related compounds exist in databases like PubChem and ResearchGate, the complete spectroscopic profile is missing. I'm pivoting to predict the spectroscopic data based on the compound's fragments, such as the 2-bromothiazole ring and the acetonitrile group. My plan is to compile this predicted data, along with a hypothetical experimental protocol, and a comprehensive whitepaper, always flagging the data's predicted nature.

Synthesizing Spectral Information